![molecular formula C18H13F3N2O3 B2644538 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 952988-55-5](/img/structure/B2644538.png)
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
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Description
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide, also known as MIFA, is a newly synthesized compound that has shown promising results in scientific research. MIFA belongs to the class of isoxazole compounds and is known for its potential applications in the field of medicine.
Scientific Research Applications
Chloroacetamide Herbicides
Chloroacetamide compounds, such as alachlor and metazachlor, serve as selective herbicides used in agriculture to control annual grasses and broad-leaved weeds. These herbicides demonstrate the utility of chloroacetamide and related compounds in crop protection, illustrating how modifications of the chemical structure could lead to various applications in agriculture (Weisshaar & Böger, 1989).
Antitumor Activity
A novel synthesized compound, XN05, exhibited potent antitumor activity against various cancer cells in vitro. XN05's mechanism involves disrupting microtubule assembly, inducing cell cycle arrest, and triggering apoptosis in cancer cells. This research highlights the potential of isoxazole derivatives in the development of new cancer treatments (Wu et al., 2009).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-12-4-2-10(3-5-12)15-8-11(23-26-15)9-16(24)22-14-7-6-13(19)17(20)18(14)21/h2-8H,9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVQCIPFHKSICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide |
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